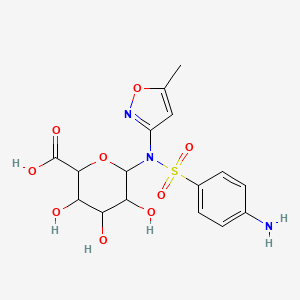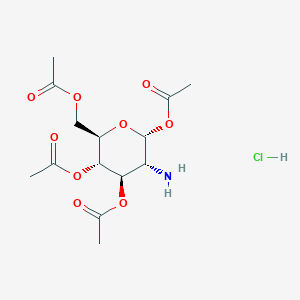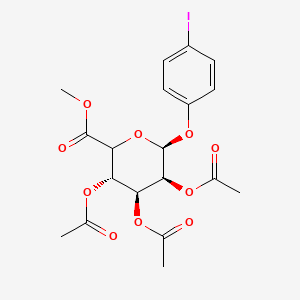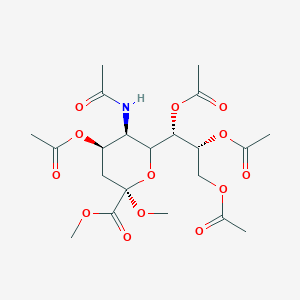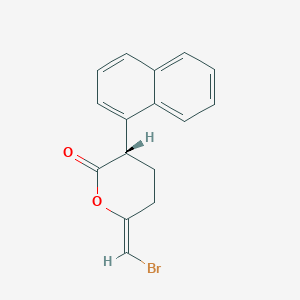
(2,2'-Dipyridyl)thioethylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,2’-Dipyridyl)thioethylamine: is an organic compound with the molecular formula C12H13N3S and a molecular weight of 231.31 g/mol . This compound is known for its potential use as a synthetic reagent in various chemical reactions . It consists of two pyridine rings connected by a thioethylamine group, making it a versatile ligand in coordination chemistry .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,2’-Dipyridyl)thioethylamine typically involves the reaction of 2-aminopyridine with 2-bromopyridine in the presence of a base such as sodium tert-butoxide and a palladium catalyst . The reaction is carried out in a solvent like toluene under reflux conditions for several hours. After the reaction is complete, the product is purified through filtration and recrystallization .
Industrial Production Methods: While specific industrial production methods for (2,2’-Dipyridyl)thioethylamine are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency .
化学反应分析
Types of Reactions: (2,2’-Dipyridyl)thioethylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfoxides under appropriate conditions.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the thioethylamine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce thiols .
科学研究应用
Chemistry: (2,2’-Dipyridyl)thioethylamine is used as a ligand in coordination chemistry to form metal complexes.
Biology and Medicine: In biological research, (2,2’-Dipyridyl)thioethylamine is investigated for its ability to chelate metal ions, which can be useful in studying metalloproteins and metalloenzymes . It has also been explored for its potential therapeutic effects, such as reducing brain injury by chelating iron in cases of cerebral ischemia .
Industry: The compound is used in the synthesis of various fine chemicals and pharmaceuticals. Its ability to form stable complexes with metals makes it valuable in industrial processes that require precise control over metal ion concentrations .
作用机制
The mechanism of action of (2,2’-Dipyridyl)thioethylamine primarily involves its ability to chelate metal ions. By binding to metal ions, it can inhibit their catalytic activity or alter their biological functions . For example, in the case of iron chelation, (2,2’-Dipyridyl)thioethylamine can reduce oxidative stress and neuronal damage by preventing iron-mediated production of reactive oxygen species .
相似化合物的比较
2,2’-Dipyridylamine: Similar in structure but lacks the thioethylamine group.
2,2’-Bipyridine: Another related compound that serves as a ligand in metal complexes but does not contain the thioethylamine group.
Uniqueness: (2,2’-Dipyridyl)thioethylamine is unique due to the presence of the thioethylamine group, which enhances its ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring strong and selective metal ion binding .
属性
CAS 编号 |
1216888-52-6 |
|---|---|
分子式 |
C₁₂H₁₃N₃S |
分子量 |
231.31 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid](/img/structure/B1140989.png)

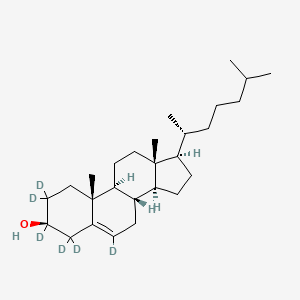


![Sodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B1140996.png)

